

handling and storage requirements for silicon tetraiodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Silicon tetraiodide

Cat. No.: B083131

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Technical Support Center: Silicon Tetraiodide

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of **silicon tetraiodide** (SiI₄).

Frequently Asked Questions (FAQs)

Q1: What is **silicon tetraiodide** and what are its primary applications?

A1: **Silicon tetraiodide** (SiI₄), also known as tetraiodosilane, is an off-white, moisture-sensitive crystalline solid.[1][2] It is a tetrahedral molecule and serves as a precursor in the synthesis of silicon-based compounds.[1][3] Key applications include the manufacturing and etching of silicon in microelectronics, and as a reagent in the synthesis of silicon(IV) amides.[1][4]

Q2: What are the main hazards associated with handling **silicon tetraiodide**?

A2: **Silicon tetraiodide** is a corrosive and toxic substance.[5][6] It reacts violently with water, releasing toxic and corrosive hydrogen iodide fumes.[6] Contact with skin and eyes can cause severe burns, and inhalation may lead to respiratory irritation and chemical pneumonitis.[5][6] It is also toxic if swallowed or in contact with skin.[7]

Q3: What are the proper storage conditions for **silicon tetraiodide**?

A3: **Silicon tetraiodide** must be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[3] The recommended storage temperature should not

exceed 4°C.[7] Containers should be kept tightly sealed.[3]

Q4: What personal protective equipment (PPE) is required when working with **silicon tetraiodide**?

A4: Appropriate PPE includes chemical safety goggles or a face shield, neoprene or nitrile rubber gloves, and a lab coat or other protective clothing.[3] Work should be conducted in a chemical fume hood to avoid inhalation of dust and vapors.[3]

Q5: How should I dispose of **silicon tetraiodide** waste?

A5: Dispose of **silicon tetraiodide** waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Contact your institution's environmental health and safety office for specific disposal procedures.

Troubleshooting Guide

Issue	Possible Cause	Solution
White fumes or smoke observed upon opening the container.	Exposure to atmospheric moisture.	Immediately close the container and move it to a dry, inert atmosphere (e.g., a glovebox). Handle the material exclusively under inert conditions for future use.
Unexpected exothermic reaction or fuming during an experiment.	Contamination with water or other incompatible materials.	Cease the addition of any reagents. If safe to do so, cool the reaction vessel with an ice bath. Ensure the reaction is under an inert atmosphere.
The material has changed color from off-white to a darker shade.	Possible decomposition or contamination.	Do not use the material. Dispose of it according to hazardous waste guidelines.
A spill has occurred.	Accidental mishandling of the container.	Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Do not use water to clean the spill. [3]

Quantitative Data Summary

Physical and Chemical Properties

Property	Value
Molecular Formula	SiI ₄ [2]
Molecular Weight	535.70 g/mol [2]
Appearance	Off-white crystalline solid [1]
Melting Point	120.5 °C [1]
Boiling Point	287.4 °C [1]
Density	4.198 g/cm ³ [1]

Safety and Exposure Limits

Parameter	Value
ACGIH TLV (for Iodides)	0.01 ppm (inhalable fraction and vapor) [5] [7]
Storage Temperature	≤ 4 °C [7]

Chemical Compatibility

Material/Chemical Class	Compatibility
Water/Moisture	Incompatible (Reacts Violently) [6]
Strong Bases	Incompatible [3]
Oxidizing Agents	Incompatible [3]
Alcohols	Incompatible (Reacts)
Magnesium, Zinc, Aluminum	Incompatible [1]
Ammonia	Incompatible [1]
Inert Gases (e.g., Argon, Nitrogen)	Compatible
Aprotic Organic Solvents (e.g., Hexane, Toluene)	Generally Compatible (if dry)

Experimental Protocols

Generalized Protocol for Chemical Vapor Deposition (CVD) of Silicon using Silicon Tetraiodide

Disclaimer: This is a generalized protocol and must be adapted and performed by qualified personnel in a suitable laboratory setting with all necessary safety precautions in place.

- Substrate Preparation: Prepare the substrate by cleaning it to remove any organic and inorganic contaminants. This may involve sonication in appropriate solvents and a final rinse with deionized water, followed by drying in an oven.
- System Setup:
 - Place the prepared substrate into the CVD reactor.
 - Ensure the **silicon tetraiodide** precursor is in a suitable bubbler or sublimation source connected to the reactor's gas delivery system. The source should be gently heated to achieve the desired vapor pressure.
 - The entire system must be leak-tight and capable of being evacuated to a high vacuum.
- Deposition Process:
 - Evacuate the reactor chamber to a base pressure of $<10^{-6}$ Torr.
 - Heat the substrate to the desired deposition temperature (typically $>750^{\circ}\text{C}$ for decomposition of silicon diiodide intermediate).[8]
 - Introduce a carrier gas (e.g., argon or nitrogen) at a controlled flow rate.
 - Introduce the **silicon tetraiodide** vapor into the reactor chamber. The flow rate can be controlled by the source temperature and the carrier gas flow rate.
 - The **silicon tetraiodide** will decompose on the hot substrate surface, depositing a thin film of silicon.
 - The deposition time will determine the thickness of the film.

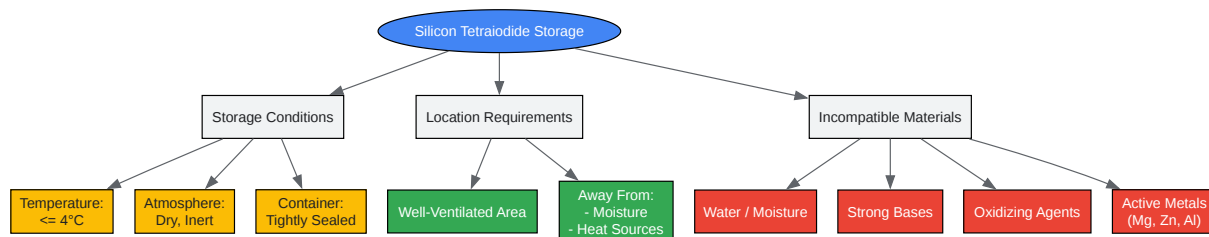
- System Shutdown:
 - Stop the flow of the **silicon tetraiodide** precursor.
 - Turn off the substrate heater and allow the substrate to cool down under a flow of inert gas.
 - Once at room temperature, vent the chamber with inert gas and remove the coated substrate.

Visualizations



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Caption: Workflow for handling a **silicon tetraiodide** spill.



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Caption: Key storage requirements for **silicon tetraiodide**.

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- To cite this document: BenchChem. [handling and storage requirements for silicon tetraiodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083131#handling-and-storage-requirements-for-silicon-tetraiodide]

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